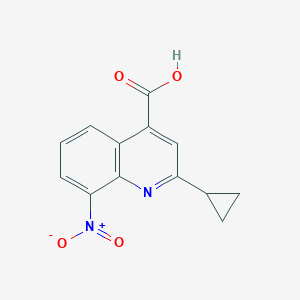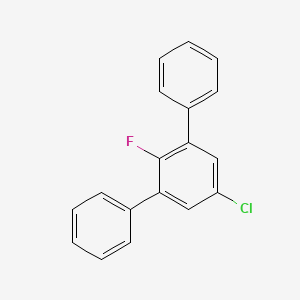![molecular formula C48H42BNO2 B13696829 4-[1-Naphthyl[4-(1,2,2-triphenylvinyl)phenyl]amino]phenylboronic Acid Pinacol Ester](/img/structure/B13696829.png)
4-[1-Naphthyl[4-(1,2,2-triphenylvinyl)phenyl]amino]phenylboronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N/A” is a placeholder term often used in scientific literature to denote a substance that is not available or not applicable in a given context
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N/A” involves a multi-step process that begins with the selection of appropriate starting materials. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained. Common synthetic routes include:
Step 1: Initial reaction between precursor A and reagent B under controlled temperature and pressure.
Step 2: Purification of the intermediate product using techniques such as distillation or chromatography.
Step 3: Final reaction with reagent C to yield the compound “N/A”.
Industrial Production Methods
In an industrial setting, the production of “N/A” is scaled up using large reactors and continuous flow systems. The process involves:
Raw Material Preparation: Ensuring the purity and availability of starting materials.
Reaction Optimization: Using advanced control systems to monitor and adjust reaction parameters in real-time.
Product Isolation: Employing techniques like crystallization or extraction to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound “N/A” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but often involve catalysts like palladium or nickel.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of N/A-oxide.
Reduction: Production of N/A-hydride.
Substitution: Generation of substituted N/A derivatives.
Aplicaciones Científicas De Investigación
The compound “N/A” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of advanced materials and as an additive in manufacturing processes.
Mecanismo De Acción
The mechanism by which “N/A” exerts its effects involves interaction with specific molecular targets and pathways. For example:
Molecular Targets: Binding to enzymes or receptors to modulate their activity.
Pathways Involved: Activation or inhibition of signaling pathways that regulate cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Compound X: Shares similar structural features but differs in its reactivity and applications.
Compound Y: Exhibits comparable biological activity but has distinct pharmacokinetic properties.
Compound Z: Used in similar industrial processes but has different environmental and safety profiles.
Uniqueness of “N/A”
The uniqueness of “N/A” lies in its specific combination of properties, such as its reactivity, stability, and versatility in various applications. This makes it a valuable compound for research and industrial use.
Propiedades
Fórmula molecular |
C48H42BNO2 |
|---|---|
Peso molecular |
675.7 g/mol |
Nombre IUPAC |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-[4-(1,2,2-triphenylethenyl)phenyl]naphthalen-1-amine |
InChI |
InChI=1S/C48H42BNO2/c1-47(2)48(3,4)52-49(51-47)40-29-33-42(34-30-40)50(44-26-16-24-35-17-14-15-25-43(35)44)41-31-27-39(28-32-41)46(38-22-12-7-13-23-38)45(36-18-8-5-9-19-36)37-20-10-6-11-21-37/h5-34H,1-4H3 |
Clave InChI |
HEUPYFPODPVZAA-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C(=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC8=CC=CC=C87 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



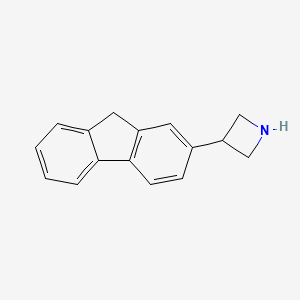
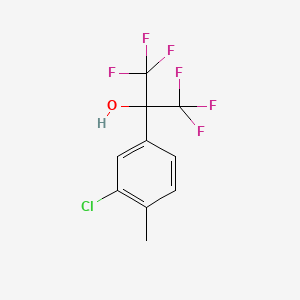

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carbonyl Chloride](/img/structure/B13696772.png)
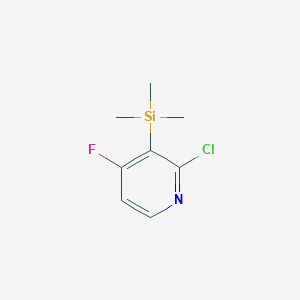
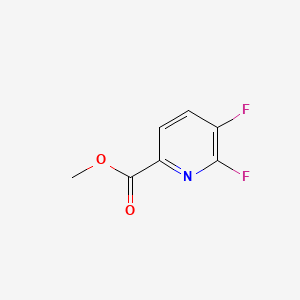

![2-Amino-7-bromo-5H-indeno[1,2-d]pyrimidine](/img/structure/B13696799.png)

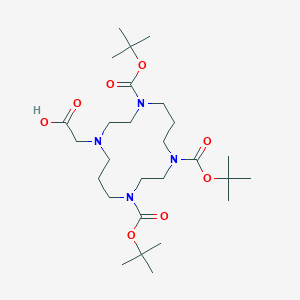
![4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole](/img/structure/B13696804.png)
